N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methylphenoxy)acetohydrazide
Description
N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C18H17N3O3 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)imino-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-12-7-9-13(10-8-12)24-11-16(22)19-20-17-14-5-3-4-6-15(14)21(2)18(17)23/h3-10,23H,11H2,1-2H3 |
InChI Key |
LSAALTKDKDQNHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 2-(4-methylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. Methanesulfonic acid (MsOH) is often used as a catalyst, and the reaction is performed in methanol (MeOH) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions include various substituted indole derivatives, oxo compounds, and hydrazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antiviral, anticancer, and antimicrobial agent.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways . It also inhibits the proliferation of certain viruses by interfering with viral replication processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE
- N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE
Uniqueness
N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-methylphenoxy group enhances its lipophilicity and may improve its ability to cross cell membranes, making it a promising candidate for drug development.
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